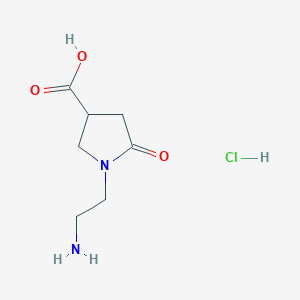

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride

Beschreibung

Historical Context and Development

The development of 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride is intimately connected to the broader historical evolution of pyroglutamic acid derivatives, which trace their origins to the late 19th century. Pyroglutamic acid itself was first discovered in 1882 when researchers found that glutamic acid could be transformed through thermal treatment at 180°C, resulting in the loss of a water molecule and formation of the characteristic lactam structure. This foundational discovery established the groundwork for understanding cyclized amino acid derivatives and their unique chemical properties.

The systematic exploration of pyroglutamic acid derivatives gained momentum throughout the 20th century as researchers recognized their widespread occurrence in natural systems and their potential synthetic applications. The γ-lactam subunit found in these compounds proved to be an important pharmacophore in drug discovery processes, with applications spanning treatments for epilepsy, neurodegenerative diseases, and depression. The recognition that pyroglutamic acid serves as a metabolite in the glutathione cycle, where it is converted to glutamate by 5-oxoprolinase, further emphasized the biological significance of this structural framework.

The specific development of 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid derivatives emerged from efforts to create more functionally diverse pyroglutamic acid analogs. The introduction of the aminoethyl substituent at the nitrogen position represents a strategic modification designed to enhance the compound's reactivity and potential biological interactions. This structural modification exemplifies the ongoing evolution in heterocyclic chemistry toward more sophisticated molecular architectures that combine multiple functional elements within a single framework.

Contemporary synthetic approaches to pyroglutamic acid derivatives have benefited from advances in organic synthesis methodology, including double Michael reactions with alkynones and multicomponent synthetic strategies. These developments have enabled more efficient access to highly functionalized pyroglutamic acid derivatives, contributing to the broader availability and research interest in compounds like 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride.

Nomenclature and Chemical Taxonomy

The systematic nomenclature of 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride reflects the compound's complex structural features and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is assigned the Chemical Abstracts Service registry number 1427379-83-6 for the hydrochloride salt form, while the free base carries the identifier 1368702-32-2. The systematic name precisely describes the substitution pattern on the pyrrolidine ring system, with the aminoethyl group attached to the nitrogen at position 1, a ketone functionality at position 5, and a carboxylic acid group at position 3.

Alternative nomenclature for this compound includes N-(2-aminoethyl)-2-pyrrolidone-4-carboxylic acid, which emphasizes the pyrrolidone core structure and alternative numbering system. The compound also appears in chemical databases under various synonymous designations that reflect different systematic naming approaches and historical naming conventions. The European Community number 882-223-0 has been assigned to related structural variants, demonstrating the compound's recognition within regulatory chemical classification systems.

From a chemical taxonomy perspective, 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride belongs to the broader class of heterocyclic compounds, specifically categorized as a pyrrolidine derivative. Within the amino acid derivative classification, it represents a cyclized analog that maintains carboxylic acid functionality while incorporating the distinctive five-membered ring structure characteristic of pyroglutamic acid derivatives. The presence of both amino and carboxylic acid functional groups positions this compound within the intersection of amino acid chemistry and heterocyclic organic chemistry.

The structural characteristics that define this compound's taxonomic classification include its molecular formula C₇H₁₃ClN₂O₃ for the hydrochloride salt, molecular weight of 208.64 g/mol, and distinctive three-dimensional conformational properties arising from the pyrrolidine ring constraint. The compound's classification as a zwitterionic species under physiological conditions further emphasizes its relationship to natural amino acids while maintaining its unique heterocyclic character.

Relationship to Pyroglutamic Acid Derivatives

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride maintains a fundamental structural relationship to pyroglutamic acid, sharing the characteristic 5-oxopyrrolidine core that defines this important class of biochemical compounds. Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, represents a ubiquitous natural amino acid derivative formed through the cyclization of glutamic acid's free amino group to create a distinctive lactam structure. This cyclization process results in the formation of a five-membered ring that constrains the molecular conformation and imparts unique chemical and biological properties.

The structural relationship between 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid and pyroglutamic acid can be understood through their shared pyrrolidine ring system, with both compounds containing the characteristic ketone at position 5 and carboxylic acid functionality. However, the key distinguishing feature lies in the substitution pattern at the nitrogen atom, where the aminoethyl group in the target compound replaces the simple hydrogen found in pyroglutamic acid. This substitution significantly alters the compound's chemical reactivity, solubility characteristics, and potential biological interactions while maintaining the fundamental structural framework that defines pyroglutamic acid derivatives.

The broader family of pyroglutamic acid derivatives has demonstrated remarkable versatility in synthetic applications, serving as valuable chiral auxiliaries in asymmetric synthesis and as building blocks for complex natural product synthesis. Compounds such as ethyl (S)-4,4-dimethylpyroglutamate have been extensively employed in aldol reactions and Michael addition reactions, demonstrating diastereoselectivities exceeding 98% in certain transformations. The rigid structure of the pyroglutamic acid framework, combined with its inherent chirality, makes it particularly valuable for controlling stereochemical outcomes in synthetic transformations.

Within the metabolic context, pyroglutamic acid derivatives participate in the glutathione cycle, where 5-oxoproline serves as an intermediate that can be converted back to glutamate through the action of 5-oxoprolinase. This metabolic pathway has gained significant attention in clinical research, particularly in cases of acetaminophen toxicity where accumulated 5-oxoproline can lead to metabolic acidosis. The relationship between synthetic pyroglutamic acid derivatives and these natural metabolic processes underscores the biological relevance of this structural class and the potential implications for compounds like 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride.

Position in Contemporary Chemical Research

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride occupies a significant position within contemporary chemical research, particularly in the development of novel synthetic methodologies and the exploration of heterocyclic compound applications. The compound's unique structural features, combining amino acid functionality with heterocyclic architecture, position it at the intersection of several active research areas including medicinal chemistry, synthetic organic chemistry, and biochemical investigations.

Current research trends in pyroglutamic acid derivative chemistry have focused on developing more efficient synthetic routes to highly functionalized compounds. Recent methodological advances include multicomponent synthesis approaches that employ Knoevenagel-Michael-hydrolysis-lactamization-decarboxylation sequences to access 3-substituted pyroglutamic acid derivatives under mild reaction conditions. These synthetic developments have expanded the accessibility of complex pyroglutamic acid analogs and enabled researchers to explore structure-activity relationships more comprehensively.

The development of novel synthetic strategies for pyroglutamic acid derivatives has been driven by their demonstrated utility as chiral auxiliaries and their potential applications in pharmaceutical research. Contemporary synthetic approaches have included double Michael reactions of amide-tethered diacids with alkynones, which provide access to highly functionalized pyroglutamic acid derivatives with excellent diastereoselectivity when conducted in the presence of appropriate metal salts. These methodological advances have contributed to the growing interest in compounds like 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride as synthetic intermediates and research tools.

The compound's relevance to contemporary chemical research is further emphasized by its potential applications in studying biological systems, particularly those involving amino acid metabolism and neurotransmitter function. The structural similarity to natural amino acids, combined with the unique conformational constraints imposed by the pyrrolidine ring, makes this compound valuable for investigating structure-function relationships in biological systems. Research into pyroglutamic acid derivatives has revealed their involvement in various biological processes, including their role as metabolites in the glutathione cycle and their potential effects on neurotransmitter systems.

Modern analytical techniques, including high-performance liquid chromatography with ultraviolet detection and mass spectrometry, have enabled detailed characterization and quantification of pyroglutamic acid derivatives in biological samples. These analytical capabilities have expanded research opportunities and enabled more precise studies of compound behavior in complex biological matrices. The development of improved analytical methods continues to support research into the biological roles and potential therapeutic applications of pyroglutamic acid derivatives, including synthetic analogs like 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride.

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-1-2-9-4-5(7(11)12)3-6(9)10;/h5H,1-4,8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKPVWQCVCYTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-83-6 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-aminoethyl)-5-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wirkmechanismus

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism.

Biologische Aktivität

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride, a compound with the molecular formula C7H12N2O3·HCl, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrrolidine ring with an aminoethyl side chain and a carboxylic acid functional group. Its structural formula is represented as follows:

This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride exhibit significant antimicrobial properties. Key findings include:

- Efficacy Against Gram-positive Bacteria : The compound has shown activity against various Gram-positive pathogens, including Staphylococcus aureus and Clostridium difficile. Studies suggest that it may inhibit critical pathways involved in bacterial growth and resistance mechanisms .

- Minimal Cytotoxicity : In vitro assays demonstrate low cytotoxic effects on human cell lines, suggesting a favorable safety profile for potential therapeutic use .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Clostridium difficile | 32 | Moderate |

| Enterococcus faecalis | 64 | Low |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Viability Assays : In studies using A549 human lung adenocarcinoma cells, various derivatives of the compound demonstrated structure-dependent anticancer activity. Notably, some derivatives reduced cell viability significantly compared to untreated controls .

- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways .

| Compound Derivative | Viability (%) at 100 µM | Significance (p-value) |

|---|---|---|

| Base Compound | 63.4 | <0.05 |

| 3,5-Dichloro Substituted | 21.2 | <0.001 |

Study on Antimicrobial Properties

In a recent study, the antimicrobial efficacy of various derivatives was evaluated against multidrug-resistant strains. The results indicated that certain modifications to the compound enhanced its activity against resistant strains of S. aureus, showing promise for treating infections caused by antibiotic-resistant bacteria .

Anticancer Evaluation

Another investigation characterized the anticancer activity of several derivatives using A549 cells as a model. The study highlighted that compounds containing specific functional groups exhibited higher potency than standard chemotherapeutics like cisplatin, suggesting their potential as novel anticancer agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the development of novel antimicrobial agents. Research has demonstrated that derivatives of 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity against various Gram-positive pathogens.

Case Study: Antimicrobial Screening

A study evaluated a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their antimicrobial properties against multidrug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compounds showed structure-dependent activity, with some derivatives demonstrating efficacy against vancomycin-intermediate strains of S. aureus .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 14 | S. aureus (vancomycin-intermediate) | 8 µg/mL |

| Compound 24b | E. faecalis | 16 µg/mL |

| Compound 21 | C. difficile | 32 µg/mL |

These findings underscore the potential of these compounds as scaffolds for developing new antimicrobial agents targeting resistant strains.

Anticancer Properties

In addition to their antimicrobial potential, derivatives of this compound have shown promising anticancer activity. They have been investigated for their effects on various cancer cell lines, including lung cancer (A549 cells).

Case Study: Anticancer Activity Assessment

Research indicated that certain derivatives exhibited significant cytotoxic effects on A549 cells, with some compounds outperforming standard chemotherapeutic agents like cisplatin . The anticancer activity was assessed using MTT assays to evaluate cell viability post-treatment.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| Compound 18 | 25 | More effective |

| Compound 21 | 30 | Comparable |

| Compound 22 | 50 | Less effective |

The results suggest that the structural modifications in these derivatives play a crucial role in enhancing their anticancer efficacy.

Synthesis and Structural Modifications

The synthesis of these compounds often involves modifying the pyrrolidine core to enhance biological activity. Various substituents such as hydroxyl, nitro, and chloro groups have been incorporated to create a library of derivatives with tailored properties.

Synthesis Example: Derivative Preparation

A typical synthesis pathway involves:

- Starting from 2-aminophenol and itaconic acid to form the initial carboxylic acid.

- Subsequent reactions to introduce various substituents through esterification or hydrazone formation .

Table 3: Summary of Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Carboxylic Acid Formation | 2-Aminophenol, Itaconic Acid |

| Step 2 | Substituent Introduction | HCl, Hydrogen Peroxide |

Conclusion and Future Directions

The compound 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride and its derivatives exhibit significant potential in the development of new antimicrobial and anticancer agents. Continued research into their structural modifications and biological activities is essential for advancing therapeutic applications.

Future studies should focus on:

- Expanding the library of derivatives.

- Conducting in vivo studies to evaluate efficacy and safety.

- Investigating mechanisms of action against resistant pathogens and cancer cells.

Vergleich Mit ähnlichen Verbindungen

A. 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structure: Features a chloro-hydroxyphenyl substituent instead of the aminoethyl group.

- Activity : Exhibits potent antioxidant properties (e.g., DPPH radical scavenging and Fe³⁺ reduction). Derivatives with free carboxylic acid moieties (e.g., compound 6 ) showed the highest reducing power (optical density = 1.675 at 700 nm), attributed to electron-donating groups enhancing redox activity .

- Synthesis : Prepared via chlorination, nitro reduction, and heterocycle formation (e.g., benzoxazole derivative 7 ) .

B. 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure: Methyl group replaces the aminoethyl substituent.

- Properties: Lower polarity and solubility compared to the hydrochloride salt. No direct biological data provided, but structural simplicity suggests reduced bioactivity .

C. 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure: Methoxyethyl group instead of aminoethyl.

- Molecular weight: 187.19 g/mol .

D. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Pharmacological and Antioxidant Profiles

Physicochemical Properties

Key Research Findings

- Antioxidant Superiority: Amino-substituted derivatives (e.g., compound 6) outperform methoxy or methyl analogs due to electron-donating -NH₂ groups, which facilitate radical scavenging .

- Antibacterial Potential: Chlorinated analogs (e.g., compound 53a) show promise in antimicrobial studies, with MIC values comparable to oxytetracycline .

- Structural Flexibility : The pyrrolidine-3-carboxylic acid scaffold allows diverse substitutions, enabling tailored bioactivity and physicochemical properties .

Vorbereitungsmethoden

Starting Material Preparation

The pyrrolidinone-3-carboxylic acid scaffold can be synthesized by condensation reactions involving itaconic acid and appropriate amines or phenols, followed by cyclization and purification steps. For example, a related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized by refluxing itaconic acid with 2-amino-4-chlorophenol in water for 24 hours, followed by neutralization and recrystallization, yielding the pyrrolidinone-3-carboxylic acid core.

Formation of Hydrochloride Salt

After the substitution, the free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility. This is typically done by dissolving the free base in an appropriate solvent (e.g., ethanol or water) and adding hydrochloric acid until the pH reaches acidic conditions, followed by precipitation and filtration of the hydrochloride salt.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for related compounds, which can be adapted for the target compound:

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy : The presence of the 2-aminoethyl substituent is confirmed by characteristic proton signals around 2.5–3.5 ppm (CH2 groups) and amino protons appearing as broad singlets.

- IR Spectroscopy : Key absorptions include NH stretching (~3300 cm⁻¹), C=O stretching of the pyrrolidinone ring (~1700 cm⁻¹), and NH3+ stretching in hydrochloride salts.

- Mass Spectrometry : Molecular ion peaks corresponding to the protonated molecular ion of the hydrochloride salt confirm molecular weight.

- Melting Point : Hydrochloride salts typically show sharp melting points, indicative of purity.

Summary Table of Key Preparation Steps

Q & A

Basic Research Question

- NMR : H and C NMR confirm backbone structure, while 2D NOESY identifies spatial proximity of the aminoethyl group to the pyrrolidine ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 236.7 g/mol) and detects chloride adducts .

- IR Spectroscopy : Stretching frequencies for carboxylic acid (1700–1750 cm) and secondary amine (3300–3500 cm) confirm functional groups .

How do structural modifications at the 5-oxopyrrolidine ring impact the compound’s physicochemical properties?

Advanced Research Question

Derivatives with substituents like halogenated aryl groups (e.g., 5-chloro-2-hydroxyphenyl) exhibit altered solubility and stability:

- Lipophilicity : LogP increases with aromatic substituents, enhancing membrane permeability but reducing aqueous solubility .

- Thermal stability : Methyl or ethyl groups at the 3-position raise melting points by 20–30°C compared to unsubstituted analogs .

- Acid dissociation (pKa) : The carboxylic acid group has a pKa of ~2.5, while the aminoethyl group protonates at ~9.8, affecting ionization in biological assays .

What are the key stability considerations for long-term storage of this compound?

Basic Research Question

- Moisture sensitivity : Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .

- Temperature : Stable at –20°C for >2 years; avoid repeated freeze-thaw cycles to prevent dimerization .

- Light exposure : Amber glass vials mitigate photodegradation of the pyrrolidine ring .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in antioxidant or enzyme-inhibition assays may arise from:

- Sample purity : Impurities >2% (e.g., unreacted precursors) can skew IC values. Validate purity via HPLC before testing .

- Assay conditions : Adjust pH to 7.4 (physiological) to account for ionization state differences in activity .

- Cell line variability : Use standardized cell lines (e.g., HEK293) and control for passage number in cytotoxicity studies .

What applications does this compound have in polymer science or material engineering?

Advanced Research Question

The aminoethyl and carboxylic acid groups enable its use as a monomer:

- Polyamide synthesis : Copolymerize with diamine/diacid monomers via interfacial polymerization for biodegradable polymers .

- Hydrogel crosslinking : React with PEG-diacrylate under UV light to form pH-responsive hydrogels for drug delivery .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How does the compound’s stereoisomerism affect its interactions with biological targets?

Advanced Research Question

The (R)-isomer shows 3–5× higher affinity for GABA receptors compared to the (S)-isomer, as determined by:

- Docking simulations : Molecular modeling identifies hydrogen bonding between the aminoethyl group and receptor residues .

- Circular Dichroism : Confirms enantiomeric purity and correlates configuration with activity .

What analytical challenges arise in quantifying trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.